EAI001

描述

属性

IUPAC Name |

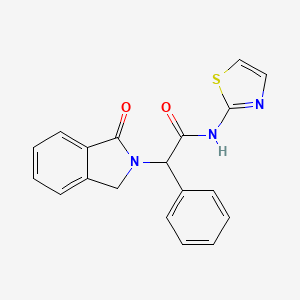

2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVRDCBFYLYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EAI001 Allosteric Binding Site on EGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding site of EAI001 on the Epidermal Growth Factor Receptor (EGFR). This compound is a first-generation, mutant-selective allosteric inhibitor of EGFR, which has paved the way for the development of more potent fourth-generation inhibitors. This document delves into the structural basis of its allosteric inhibition, quantitative binding data, detailed experimental methodologies, and the signaling pathways involved.

The this compound Allosteric Binding Site

This compound and its more potent analog, EAI045, bind to a novel allosteric pocket on the EGFR kinase domain.[1][2] This site is distinct from the highly conserved ATP-binding pocket targeted by most conventional EGFR tyrosine kinase inhibitors (TKIs).[1][3] The formation of this allosteric pocket is a consequence of the outward displacement of the αC-helix in the inactive conformation of the kinase.[2][4] This conformational change is particularly favored by the L858R activating mutation, which disrupts a short helical segment at the N-terminus of the activation loop, contributing to the inhibitor's selectivity for mutant EGFR.[4]

The crystal structure of the T790M-mutant EGFR in complex with this compound (PDB ID: 5D41) reveals that the inhibitor binds as a "three-bladed propeller" within this pocket.[4][5] The binding is characterized by a network of hydrophobic and polar interactions with key residues.

Key Interacting Residues:

-

Polar Contacts: The aminothiazole moiety of this compound is inserted between the mutant gatekeeper residue (Methionine at position 790) and the active site residue Lys745.[4][6] A critical hydrogen bond is formed with the backbone amide of Asp855 in the DFG motif.[4][7]

-

Hydrophobic Interactions: The phenyl substituent of this compound extends into a hydrophobic cleft at the back of the pocket, making contact with Leu777 and Phe856.[4] Other hydrophobic interactions involve residues such as Ile759, Leu747, Leu788, and Met766.[6][8]

The allosteric binding of this compound does not prevent ATP from binding to its pocket but inhibits the kinase activity through a non-competitive mechanism.[1][4]

Quantitative Data

The inhibitory activity of this compound and its derivatives has been quantified against various EGFR mutants. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| EGFR Mutant | IC50 (nM) | Assay Conditions |

| L858R/T790M | 24 | 1 mM ATP[4] |

| L858R | 750 | 1 mM ATP[4] |

| T790M | 1700 | 1 mM ATP[4] |

| Wild Type | >50,000 | 1 mM ATP[4] |

Table 2: In Vitro Inhibitory Activity of EAI045 (A more potent analog of this compound)

| EGFR Mutant | IC50 (nM) | Assay Conditions |

| L858R/T790M | 3 | 1 mM ATP[4] |

| Wild Type | ~3,000 | 1 mM ATP[4] |

Signaling Pathways and Mechanism of Action

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[9] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

This compound, by binding to an allosteric site, stabilizes an inactive conformation of the EGFR kinase domain. This prevents the proper alignment of catalytic residues and the subsequent autophosphorylation, thereby inhibiting downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its interaction with EGFR.

Recombinant EGFR Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of EGFR and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant EGFR kinase domain (wild-type or mutant)

-

TK Substrate-biotin

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab)

-

Streptavidin-XL665 (SA-XL665)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mix Preparation: Prepare a master mix containing the EGFR enzyme and the biotinylated TK substrate in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound solution followed by the enzyme/substrate master mix. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect phosphorylation by adding a solution containing Eu-Ab and SA-XL665 in a detection buffer.

-

Incubation: Incubate the plate for at least 2 hours at room temperature to allow for antibody binding.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line expressing the target EGFR mutant (e.g., H1975 for L858R/T790M)

-

Cell culture medium and supplements

-

EGF

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of EGFR inhibitors on the proliferation of Ba/F3 cells, which are engineered to be dependent on the activity of a specific EGFR mutant for survival and growth.

Materials:

-

Ba/F3 cells stably expressing the EGFR mutant of interest

-

RPMI-1640 medium with supplements (e.g., 10% FBS)

-

Test compound (this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Ba/F3-EGFR mutant cells in a 96-well plate in a medium lacking IL-3.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include DMSO-only and a known potent inhibitor (e.g., staurosporine) as high and low controls, respectively.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Viability Measurement: Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

X-ray Crystallography

This protocol provides a general framework for determining the crystal structure of the EGFR kinase domain in complex with an allosteric inhibitor like this compound.

Materials:

-

Purified EGFR kinase domain (with mutations like T790M and V948R to favor the inactive state and crystallization)

-

This compound

-

Crystallization screens and reagents

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

-

Cryoprotectant

-

Synchrotron X-ray source and detector

Procedure:

-

Protein Expression and Purification: Express the EGFR kinase domain in a suitable system (e.g., insect cells) and purify it to high homogeneity.

-

Complex Formation: Incubate the purified protein with a molar excess of this compound. For covalent inhibitors, monitor bond formation via mass spectrometry.

-

Crystallization Screening: Set up crystallization trials using various commercial screens that cover a wide range of pH, precipitants, and additives.

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of protein, inhibitor, precipitant, and other additives to obtain diffraction-quality crystals.

-

Data Collection: Cryo-cool the crystals in a suitable cryoprotectant and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure by molecular replacement using a known EGFR structure as a search model. Refine the model against the experimental data to obtain the final structure.

Conclusion

This compound was a seminal discovery in the field of EGFR inhibitors, demonstrating the feasibility of targeting an allosteric site to overcome resistance to traditional ATP-competitive drugs. The characterization of its binding pocket and mechanism of action has provided a structural and conceptual framework for the development of next-generation allosteric inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust foundation for researchers in the continued exploration of allosteric modulation of EGFR and other kinases in the pursuit of novel cancer therapeutics.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. HTRF Human Total EGFR Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]

- 7. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of EAI001: An Allosteric Approach to Overcoming EGFR Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, primarily through the T790M gatekeeper mutation and subsequent C797S mutation, has posed significant clinical challenges. This has necessitated the exploration of novel inhibitory mechanisms. EAI001, a potent and selective allosteric inhibitor of mutant EGFR, represents a significant advancement in this pursuit. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

First and second-generation EGFR TKIs, such as erlotinib and gefitinib, have demonstrated significant efficacy in NSCLC patients with activating EGFR mutations (e.g., L858R, exon 19 deletions).[1] However, acquired resistance inevitably develops, with the T790M mutation accounting for over 50% of cases.[2] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[2] While third-generation irreversible inhibitors like osimertinib were designed to target the T790M mutant, their efficacy can be compromised by the emergence of a tertiary mutation, C797S, at the covalent binding site.[1] This highlights the urgent need for inhibitors with alternative mechanisms of action.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening (HTS) of approximately 2.5 million compounds.[1] The screen was designed to identify non-ATP-competitive inhibitors that could overcome the high ATP affinity conferred by the T790M mutation.

Screening Strategy

The primary biochemical screen utilized a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay with purified L858R/T790M mutant EGFR kinase at a low ATP concentration (1 µM).[1] Active compounds were then counter-screened at a high ATP concentration (1 mM) and against wild-type (WT) EGFR to identify those that were non-ATP-competitive and mutant-selective.[1]

Mechanism of Action: Allosteric Inhibition of Mutant EGFR

This compound is a potent and selective allosteric inhibitor of EGFR. Unlike traditional TKIs that compete with ATP at the kinase active site, this compound binds to a distinct, allosteric pocket.[1][3]

Binding Site and Conformational Effects

Crystallographic studies revealed that this compound binds to an allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the EGFR kinase.[1][3] This binding mode is incompatible with the active conformation of the wild-type kinase, contributing to its mutant selectivity.[1][4] The L858R mutation further enlarges this allosteric pocket, enhancing the binding of this compound.[1]

Overcoming Resistance Mutations

By binding to an allosteric site, this compound's inhibitory activity is not affected by the increased ATP affinity caused by the T790M mutation.[1] Furthermore, as it does not interact with the C797 residue, this compound retains activity against the C797S mutation, which confers resistance to third-generation covalent inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its optimized derivative, EAI045.

Table 1: In Vitro Inhibitory Activity of this compound

| EGFR Mutant | IC50 (µM) at 1 mM ATP |

| L858R/T790M | 0.024[1][5][6] |

| L858R | 0.75[1] |

| T790M | 1.7[1] |

| Wild-Type | > 50[1] |

Table 2: In Vitro Inhibitory Activity of EAI045 (Optimized derivative of this compound)

| EGFR Mutant | IC50 (nM) at 1 mM ATP | Selectivity vs. WT |

| L858R/T790M | 3[1] | ~1000-fold[1] |

Experimental Protocols

High-Throughput Screening (HTS) for this compound Discovery

Experimental Workflow for HTS

Caption: High-throughput screening workflow for the identification of this compound.

Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant L858R/T790M EGFR kinase was used. A biotinylated peptide substrate was utilized for the kinase reaction.

-

Compound Plating: The ~2.5 million compound library was plated in 384-well plates at a final concentration of 12.5 µM.

-

Kinase Reaction: The kinase reaction was initiated by adding a mixture of L858R/T790M EGFR and the peptide substrate to the compound plates, followed by the addition of ATP to a final concentration of 1 µM. The reaction was incubated at room temperature.

-

Detection: An HTRF detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 was added to stop the reaction and initiate the FRET signal.

-

Data Acquisition: The plates were read on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

-

Counter-Screening: Top hits were re-tested in dose-response format at both 1 µM and 1 mM ATP to determine IC50 values and assess ATP-competitiveness. A parallel screen against wild-type EGFR was performed to determine selectivity.

EGFR Phosphorylation Assay (Western Blot)

Protocol:

-

Cell Culture and Treatment: NSCLC cells harboring relevant EGFR mutations (e.g., H1975 for L858R/T790M) were cultured to 70-80% confluency. Cells were serum-starved overnight and then treated with various concentrations of this compound for 2-4 hours.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phospho-EGFR (e.g., pY1173) and total EGFR overnight at 4°C.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Cellular EGFR Phosphorylation ELISA

Protocol:

-

Cell Culture and Treatment: Cells were seeded in 96-well plates and treated with this compound as described for the Western blot protocol. In some experiments, cells were stimulated with EGF (e.g., 10 ng/mL) to induce EGFR phosphorylation.

-

Cell Lysis: The culture medium was removed, and cells were lysed in the wells.

-

ELISA: The cell lysates were transferred to an ELISA plate pre-coated with a capture antibody for total EGFR. The plate was incubated, washed, and then a detection antibody for phospho-EGFR (e.g., pY1173) was added.

-

Detection: A substrate solution was added, and the colorimetric or fluorometric signal was measured using a plate reader.

EGFR Signaling Pathway and Allosteric Inhibition by this compound

The diagram below illustrates the EGFR signaling pathway and the mechanism of resistance, along with the site of action for this compound.

Caption: EGFR signaling pathway, resistance mechanisms, and inhibitor sites of action.

Preclinical Efficacy and Future Directions

While this compound demonstrated potent biochemical activity, its single-agent efficacy in cellular proliferation assays was limited.[1] This was attributed to the differential potency of the allosteric inhibitor on the two subunits of the asymmetric EGFR dimer.[3] However, the combination of EAI045 (an optimized analog of this compound) with cetuximab, an antibody that prevents EGFR dimerization, showed dramatic synergy and was effective in mouse models of lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR.[1]

These findings underscore the potential of allosteric inhibitors to overcome the most challenging resistance mutations in EGFR-driven cancers. Further development of this compound analogs and combination strategies holds significant promise for the future of NSCLC treatment.

Conclusion

The discovery of this compound marks a pivotal moment in the pursuit of next-generation EGFR inhibitors. Its novel allosteric mechanism of action provides a powerful strategy to circumvent the limitations of ATP-competitive drugs and address the formidable challenge of acquired resistance. The preclinical data for this compound and its derivatives strongly support the continued investigation of allosteric inhibitors as a promising therapeutic avenue for patients with EGFR-mutant NSCLC. This technical guide provides a comprehensive foundation for understanding the discovery, development, and potential of this innovative class of molecules.

References

- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]

- 6. researchgate.net [researchgate.net]

EAI001: A Technical Guide to a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI001 is a potent and selective fourth-generation, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1] It has emerged as a significant tool in cancer research, particularly for its activity against EGFR mutations that confer resistance to earlier-generation tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant. This guide provides a comprehensive overview of the chemical structure, properties, and preclinical data related to this compound, intended to support ongoing research and drug development efforts in oncology.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₁₉H₁₅N₃O₂S.[1] Its structure features a central acetamide core linking a thiazole ring, a phenyl group, and a 1-oxoisoindoline moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | N/A |

| CAS Number | 892772-75-7 | [2] |

| Molecular Formula | C₁₉H₁₅N₃O₂S | [1] |

| Molecular Weight | 349.41 g/mol | [1] |

| SMILES | O=C(C(C1=CC=CC=C1)N2C(C(C=CC=C3)=C3C2)=O)NC4=NC=CS4 | N/A |

| Solubility | DMSO: ≥ 2.5 mg/mL (7.15 mM) | [2] |

| In Vitro Potency (IC₅₀) | 24 nM (against EGFR L858R/T790M) | [1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This allosteric binding is particularly effective against mutant forms of EGFR, including those with the L858R activating mutation and the T790M resistance mutation.[1] By binding to this allosteric site, this compound stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. This compound's inhibition of mutant EGFR blocks the downstream activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

Experimental Protocols

In Vitro EGFR Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A common method to determine the in vitro potency of EGFR inhibitors is the HTRF assay. This protocol provides a general framework.

Materials:

-

Recombinant mutant EGFR (L858R/T790M) enzyme

-

Biotinylated substrate peptide (e.g., Biotin-poly-GT)

-

ATP

-

This compound (or other test compounds)

-

HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the diluted this compound and the EGFR enzyme to the wells of the 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents diluted in stop buffer (containing EDTA).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Preclinical Data

While detailed in vivo studies specifically for this compound are not widely published, data from a closely related and optimized compound, EAI045, provides valuable insights into the potential of this class of inhibitors.

In Vivo Efficacy

In a genetically engineered mouse model of L858R/T790M-mutant lung cancer, EAI045 demonstrated significant tumor regression when used in combination with cetuximab, an antibody that prevents EGFR dimerization.[3] This suggests a synergistic effect where cetuximab sensitizes the cancer cells to the allosteric inhibition by EAI045.

Pharmacokinetics

Pharmacokinetic studies in mice with EAI045 at a dose of 20 mg/kg revealed a maximal plasma concentration of 0.57 µM, a half-life of 2.15 hours, and an oral bioavailability of 26%.[3]

Table 2: Pharmacokinetic Parameters of EAI045 in Mice

| Parameter | Value | Reference |

| Dose | 20 mg/kg (oral) | [3] |

| Cₘₐₓ | 0.57 µM | [3] |

| t₁/₂ | 2.15 hours | [3] |

| Oral Bioavailability | 26% | [3] |

Toxicity

Comprehensive preclinical toxicity data for this compound is not publicly available. As with other EGFR inhibitors, potential on-target toxicities could include skin rash and diarrhea, although the selectivity of fourth-generation inhibitors for mutant over wild-type EGFR aims to minimize these side effects. Further studies are required to fully characterize the safety profile of this compound.

Synthesis and Purification

Detailed, publicly available protocols for the chemical synthesis of this compound are scarce. However, the synthesis of structurally related N-(thiazol-2-yl)acetamide derivatives has been reported. A general synthetic approach likely involves the coupling of 2-amino-thiazole with a suitably functionalized phenylacetic acid derivative, which in turn is attached to the 1-oxoisoindoline scaffold.

A plausible, though not definitively published, synthetic route could involve:

-

Synthesis of 2-phenyl-2-(1-oxo-1,3-dihydroisoindol-2-yl)acetic acid.

-

Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent).

-

Amide bond formation with 2-aminothiazole.

Purification of the final compound would typically be achieved by column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Conclusion

This compound is a valuable research tool for investigating mechanisms of resistance to EGFR-targeted therapies and for the development of next-generation inhibitors. Its allosteric mechanism of action and selectivity for mutant EGFR offer a promising strategy to overcome the challenges posed by resistance mutations in non-small cell lung cancer. Further preclinical and clinical development of this compound and related compounds will be crucial in determining their therapeutic potential.

References

EAI001: A Fourth-Generation Allosteric Inhibitor Targeting Drug-Resistant EGFR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The emergence of the T790M gatekeeper mutation, and subsequently the C797S mutation, has rendered many first, second, and third-generation EGFR inhibitors ineffective. EAI001 has emerged as a promising fourth-generation EGFR inhibitor that employs a novel allosteric mechanism to overcome these resistance mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts

This compound is a potent and selective allosteric inhibitor of mutant EGFR.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding site of the kinase domain, this compound binds to a distinct allosteric pocket.[2][3] This allosteric site is created by the outward displacement of the C-helix in the inactive conformation of the EGFR kinase domain.[2][4] By binding to this site, this compound stabilizes the inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[2] This mechanism allows this compound to effectively inhibit EGFR mutants, including those harboring the T790M and C797S resistance mutations, as it does not rely on binding to the ATP pocket where these mutations occur.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound against various EGFR genotypes.

| EGFR Genotype | This compound IC50 (nM) | Reference |

| L858R/T790M | 24 | [1] |

| Wild-Type | >50,000 | [3] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines the methodology for assessing the inhibitory activity of this compound on EGFR kinase activity using an HTRF assay. This assay measures the phosphorylation of a substrate peptide by the EGFR kinase.

Materials:

-

Recombinant EGFR kinase (wild-type and mutant forms)

-

Biotinylated substrate peptide (e.g., Biotin-poly-GT)

-

ATP

-

HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 10 mM MgCl2, 1 mM DTT)

-

Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)

-

Streptavidin-XL665 (Acceptor)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in HTRF Kinase Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the EGFR kinase and the biotinylated substrate peptide in HTRF Kinase Buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer. The final ATP concentration should be at or near the Km for ATP for the specific EGFR mutant being tested.

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Detection:

-

Stop the reaction and initiate detection by adding 10 µL of a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).

-

Data Analysis: The HTRF signal is calculated as the ratio of the fluorescence at 665 nm to that at 620 nm, multiplied by 10,000. The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975, PC-9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This protocol provides a general framework for establishing and utilizing a patient-derived or cell line-derived xenograft mouse model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgamma-null (NSG) mice)

-

NSCLC cells (e.g., H1975) or patient-derived tumor fragments

-

Matrigel (optional, to aid tumor establishment)

-

This compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.2% Tween-80)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Implantation:

-

Cell Line-Derived Xenografts (CDX): Subcutaneously inject a suspension of 5-10 million NSCLC cells in 100-200 µL of sterile PBS (optionally mixed with Matrigel) into the flank of each mouse.

-

Patient-Derived Xenografts (PDX): Surgically implant small fragments (2-3 mm³) of a patient's tumor subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle solution.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treatment group to the control group.

-

At the end of the study, the mice are euthanized, and the tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, highlighting the key downstream cascades that are inhibited by this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of an EGFR inhibitor like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow of how this compound overcomes resistance to other EGFR inhibitors.

Caption: Logical Flow of this compound's Resistance-Overcoming Mechanism.

Conclusion

This compound represents a significant advancement in the development of EGFR inhibitors for the treatment of NSCLC. Its unique allosteric mechanism of action allows it to effectively target EGFR mutants that have developed resistance to previous generations of TKIs. The data presented in this guide demonstrate its potency and selectivity, and the detailed protocols provide a foundation for further research and development in this area. The continued investigation of this compound and similar fourth-generation inhibitors holds great promise for improving outcomes for patients with drug-resistant NSCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Conformational landscape of the epidermal growth factor receptor kinase reveals a mutant specific allosteric pocket - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01262H [pubs.rsc.org]

- 3. Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

EAI001's Selectivity for Mutant vs. Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity of EAI001, an allosteric inhibitor, for mutant epidermal growth factor receptor (EGFR) over its wild-type counterpart. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug development.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a remarkable selectivity for EGFR harboring specific activating and resistance mutations, particularly the L858R/T790M double mutant, which is a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values against mutant and wild-type EGFR.

| EGFR Variant | This compound IC50 (at 1 mM ATP) | Fold Selectivity (vs. Wild-Type) | Reference |

| L858R/T790M Mutant | 0.024 µM (24 nM) | >2083-fold | [1][2][3] |

| Wild-Type (WT) | > 50 µM | - | [1] |

| L858R Mutant | 0.75 µM | N/A | [1] |

| T790M Mutant | 1.7 µM | N/A | [1] |

Note: The high concentration of ATP (1 mM) used in these assays is crucial for identifying non-ATP-competitive inhibitors like this compound.

Mechanism of Selectivity

This compound is an allosteric inhibitor, meaning it binds to a site on the EGFR kinase domain distinct from the highly conserved ATP-binding pocket. The crystal structure of this compound in complex with T790M-mutant EGFR reveals that it binds to an allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the kinase.[1] The selectivity of this compound for the L858R/T790M mutant is attributed to the fact that the L858R mutation disrupts a short helical segment at the N-terminus of the activation loop, which in the wild-type enzyme, would clash with this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay is used to determine the enzymatic activity of purified EGFR kinase domains and the inhibitory potency of compounds like this compound.

Principle: The HTRF kinase assay is a fluorescence resonance energy transfer (FRET)-based method. A biotinylated substrate peptide and a europium cryptate-labeled anti-phosphotyrosine antibody are used. When the substrate is phosphorylated by EGFR, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA).

-

Dilute purified recombinant EGFR (wild-type or mutant) to the desired concentration in kinase buffer.

-

Prepare a solution of biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration is typically set at 1 µM or 1 mM to assess ATP-competitive or non-competitive inhibition.

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the EGFR enzyme.

-

Add the this compound dilutions or vehicle control (DMSO).

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and initiate detection by adding a solution containing streptavidin-XL665 and the europium cryptate-labeled anti-phosphotyrosine antibody in a detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based ELISA for EGFR Phosphorylation

This assay measures the phosphorylation of EGFR within a cellular context, providing insight into the inhibitor's activity in a more biologically relevant system.

Principle: Cells are treated with the inhibitor, and the level of EGFR phosphorylation at a specific tyrosine residue (e.g., Y1173 or Y1068) is quantified using an ELISA-based method.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., H1975 for L858R/T790M mutant or HaCaT for wild-type EGFR) in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free media for a few hours before treatment.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Optionally, stimulate the cells with EGF to assess the inhibitor's effect in the presence of ligand.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with a solution such as 4% formaldehyde in PBS.

-

Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular proteins.

-

-

Immunodetection:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1173).

-

Wash the wells to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the wells to remove unbound secondary antibody.

-

-

Signal Development and Detection:

-

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

-

Stop the reaction with an acidic stop solution, which turns the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to a control (e.g., total EGFR levels or a housekeeping protein).

-

Plot the normalized absorbance against the logarithm of the inhibitor concentration to determine the EC50 value.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells harboring either mutant or wild-type EGFR into a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing this compound's selectivity.

References

EAI001: An In-depth Technical Guide to a Mutant-Selective Allosteric Inhibitor of EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EAI001, a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, its effects on EGFR signaling pathways, and provides detailed experimental protocols for its characterization.

Introduction: Targeting Mutant EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often driven by activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).

While first and second-generation ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, their effectiveness is often limited by the emergence of resistance mutations.[2] The most common of these is the T790M "gatekeeper" mutation, which enhances the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[2] More recently, the C797S mutation has emerged as a mechanism of resistance to third-generation covalent inhibitors.

This compound is a fourth-generation, non-ATP-competitive, allosteric inhibitor of EGFR that was developed to overcome these resistance mechanisms.[2] It exhibits high selectivity for EGFR harboring activating mutations, such as L858R, in combination with the T790M resistance mutation, while sparing wild-type EGFR.[2]

Mechanism of Action: Allosteric Inhibition of EGFR

This compound binds to a novel allosteric pocket on the EGFR kinase domain, distinct from the highly conserved ATP-binding site.[2] This allosteric site is created by the outward displacement of the αC-helix, a conformation characteristic of an inactive kinase state.[2] The binding of this compound stabilizes this inactive conformation, thereby preventing the kinase from adopting the active state required for autophosphorylation and downstream signaling.

A key feature of this compound's selectivity is its interaction with the mutant gatekeeper residue, Methionine 790.[2] The aminothiazole moiety of this compound inserts between Met790 and the active site residue Lys745.[2] This binding mode is incompatible with the wild-type EGFR, where the smaller threonine residue at position 790 does not create the same pocket.

Mechanism of this compound Allosteric Inhibition.

Effect on EGFR Signaling Pathways

By locking the EGFR kinase in an inactive state, this compound effectively blocks the autophosphorylation of the receptor. This, in turn, prevents the recruitment of downstream signaling molecules and inhibits the activation of key pro-survival and proliferative pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3]

This compound Inhibition of EGFR Signaling Pathways.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against various forms of EGFR. The following tables summarize key in vitro data.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants

| EGFR Variant | IC50 (µM) at 1 µM ATP | IC50 (µM) at 1 mM ATP |

| Wild-Type | > 50 | > 50 |

| L858R | 0.75 | Not Reported |

| T790M | 1.7 | Not Reported |

| L858R/T790M | Not Reported | 0.024 |

Data sourced from Jia et al., Nature 2016.[2]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (Luminescent)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

-

Purified recombinant EGFR (wild-type and mutant forms)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration of 1%.

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 5 µL of a 10x stock of the EGFR enzyme to each well.

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 45 µL of a pre-warmed mix of ATP and the kinase substrate to each well. The final concentrations of ATP and substrate should be optimized for each EGFR variant.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

NSCLC cell lines expressing mutant EGFR (e.g., NCI-H1975, which harbors the L858R and T790M mutations)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

EGF (optional, for stimulating EGFR phosphorylation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.

-

(Optional) Stimulate the cells with 50 ng/mL EGF for 15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975)

-

Cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

NSCLC cells expressing mutant EGFR (e.g., NCI-H1975)

-

Matrigel

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of NCI-H1975 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR inhibitor like this compound.

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant cancers. Its unique allosteric mechanism of action allows it to overcome common resistance mutations that limit the efficacy of ATP-competitive inhibitors. This technical guide provides a foundation for researchers and drug developers working with this compound and similar allosteric inhibitors, offering detailed methodologies for its characterization and a deeper understanding of its impact on EGFR signaling. Further investigation into the in vivo efficacy and potential combination therapies will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for EAI001 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI001 is a potent and selective allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).[1][2] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to effectively target EGFR mutations that confer resistance to standard therapies, most notably the T790M "gatekeeper" mutation. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action in relevant cellular models.

Data Presentation

The inhibitory activity of this compound and its optimized derivative, EAI045, has been quantified against various EGFR genotypes. The following table summarizes key IC50 values from biochemical assays, highlighting the selectivity for mutant forms of EGFR.

| Compound | EGFR Genotype | Biochemical IC50 (nM) |

| This compound | L858R/T790M | 24 |

| This compound | L858R | 750 |

| This compound | T790M | 1700 |

| This compound | Wild-Type | >50,000 |

| EAI045 | L858R/T790M | 3 |

| EAI045 | L858R | 19 |

| EAI045 | T790M | 190 |

| EAI045 | Wild-Type | 1900 |

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which drive cell proliferation and survival. This compound binds to an allosteric site on mutant EGFR, preventing the conformational changes necessary for kinase activation and subsequent signaling.

Experimental Workflow for this compound In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro assessment of this compound, from cell culture to data analysis.

Logical Relationship of this compound and EGFR Mutations

This diagram illustrates the logical relationship between EGFR mutations and the efficacy of this compound, highlighting its role in overcoming resistance.

References

Application Notes and Protocols for EAI001 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI001 is a potent and selective fourth-generation epidermal growth factor receptor (EGFR) allosteric inhibitor. It is designed to target specific EGFR mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly the T790M "gatekeeper" mutation in combination with activating mutations such as L858R. Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on the EGFR kinase domain, inducing a conformational change that prevents its activation. This unique mechanism of action makes it a valuable tool for investigating EGFR signaling and overcoming drug resistance in non-small cell lung cancer (NSCLC). These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR. It specifically targets the inactive conformation of the EGFR kinase domain. By binding to a pocket distinct from the ATP-binding site, this compound locks the receptor in a closed, inactive state. This prevents the conformational changes required for dimerization and autophosphorylation, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. A key feature of this compound is its high selectivity for mutant EGFR, particularly the double mutant EGFRL858R/T790M, while showing minimal activity against wild-type (WT) EGFR.[1]

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound is dependent on the specific cell line, the EGFR mutation status, and the experimental endpoint. The following table summarizes the known inhibitory concentrations (IC50) and effective concentrations of this compound from biochemical and cell-based assays. It is important to note that while this compound potently inhibits EGFR phosphorylation, this may not always translate to a direct anti-proliferative effect when used as a single agent.

| Target/Cell Line | EGFR Mutation Status | Assay Type | IC50 / Effective Concentration | Reference |

| EGFRL858R/T790M | L858R/T790M | Biochemical Kinase Assay | 24 nM | [2][3] |

| EGFRL858R | L858R | Biochemical Kinase Assay | 0.75 µM | [1] |

| EGFRT790M | T790M | Biochemical Kinase Assay | 1.7 µM | [1] |

| Wild-Type EGFR | Wild-Type | Biochemical Kinase Assay | > 50 µM | [1] |

| EGFRT790M/C797S/V948R | T790M/C797S/V948R | Binding Assay | 50 µM | [2][3] |

| H1975 Cells | L858R/T790M | Anti-proliferative Assay | No significant effect up to 10 µM (for the similar allosteric inhibitor EAI045) | |

| H3255 Cells | L858R | Anti-proliferative Assay | No significant effect up to 10 µM (for the similar allosteric inhibitor EAI045) |

Note: For initial experiments, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cancer cell lines of interest (e.g., NCI-H1975, PC-9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sterile 96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the absorbance values to the vehicle control wells.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

References

Application Notes and Protocols: EAI001 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI001 is a potent and selective allosteric inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), specifically those harboring the L858R and T790M mutations.[1][2] These mutations are clinically significant in non-small cell lung cancer (NSCLC) as they are associated with resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2] this compound binds to a unique allosteric site on the EGFR kinase domain, created by the outward displacement of the C-helix, leading to the inhibition of its kinase activity.[2][3] This distinct mechanism of action allows this compound to overcome resistance mediated by the T790M mutation. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its preparation and use in research settings.

Data Presentation

This compound Properties and Solubility

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₅O₂ | MedchemExpress |

| Molecular Weight | 361.40 g/mol | MedchemExpress |

| CAS Number | 1942114-11-0 | MedchemExpress |

| Solubility in DMSO | 100 mg/mL (286.20 mM) | [1] |

Preparation of this compound Stock Solutions in DMSO

The following table provides the required mass of this compound to prepare stock solutions of various concentrations in DMSO.[1]

| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |

| 1 mM | 2.7670 mL | 13.8351 mL | 27.6702 mL |

| 5 mM | 0.5534 mL | 2.7670 mL | 5.5340 mL |

| 10 mM | 0.2767 mL | 1.3835 mL | 2.7670 mL |

| 50 mM | 0.0553 mL | 0.2767 mL | 0.5534 mL |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Carefully weigh 10 mg of this compound powder and place it into a sterile vial.

-

Solvent Addition: Add 2.7670 mL of anhydrous DMSO to the vial containing the this compound powder.[1]

-

Dissolution: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[1]

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in cell culture media should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid cytotoxic effects.[4][5]

-

Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

-

Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired period.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the allosteric inhibition by this compound.

Experimental Workflow for In Vitro this compound Treatment

Caption: Workflow for the preparation and in vitro application of this compound.

References

Application Notes and Protocols for EAI001 in a Lung Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAI001 is a first-in-class, potent, and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). It specifically targets EGFR isoforms harboring the L858R activating mutation and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity offers a promising therapeutic window for non-small cell lung cancer (NSCLC) driven by these specific mutations. This compound binds to a novel allosteric site created by the displacement of the regulatory C-helix in an inactive conformation of the EGFR kinase domain. However, due to the dimeric nature of active EGFR, where one kinase domain can allosterically activate the other, the efficacy of this compound as a single agent in cellular and in vivo models can be limited.

These application notes provide a comprehensive overview of the use of this compound and its more potent analogs in preclinical lung cancer xenograft models. We detail the experimental protocols for establishing xenografts, preparing and administering the compound, and assessing anti-tumor efficacy. While published in vivo efficacy data for this compound as a single agent is limited, we present data from studies using a closely related analog, EAI045, in combination with the EGFR-dimerization blocking antibody, cetuximab, to demonstrate the synergistic potential of this therapeutic strategy. Furthermore, we include data from a next-generation, single-agent active allosteric inhibitor, JBJ-04-125-02, to illustrate the evolution of this class of compounds.

Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In certain cancers, like NSCLC, mutations in EGFR lead to its constitutive activation, driving tumor growth. This compound and its analogs act by allosterically inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling cascades.

Data Presentation

The following tables summarize the in vivo efficacy of this compound's structural analog, EAI045, in combination with cetuximab, and a next-generation allosteric inhibitor, JBJ-04-125-02, as a single agent in lung cancer xenograft models.

Table 1: In Vivo Efficacy of EAI045 in Combination with Cetuximab in an EGFR L858R/T790M Genetically Engineered Mouse Model

| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Change | Observation |

| Vehicle | - | - | Increased | Progressive disease |

| EAI045 | 60 mg/kg, daily | Oral Gavage | No significant response | Minimal effect as a single agent |

| Cetuximab | 1 mg/mouse, every other day | Intraperitoneal | Modest effect | Slight tumor growth inhibition |

| EAI045 + Cetuximab | 60 mg/kg, daily + 1 mg/mouse, every other day | Oral Gavage + Intraperitoneal | Striking tumor regression | Synergistic and potent anti-tumor activity |

Data is qualitative as presented in the source literature. The combination therapy led to significant tumor shrinkage.

Table 2: In Vivo Efficacy of JBJ-04-125-02 in an H1975 (EGFR L858R/T790M) Xenograft Model

| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition |

| Vehicle | - | Oral Gavage | ~150 | ~1200 | - |

| JBJ-04-125-02 | 100 mg/kg, daily | Oral Gavage | ~150 | ~400 | ~67% |

| Osimertinib | 2.5 mg/kg, daily | Oral Gavage | ~150 | ~1000 | ~17% |

| JBJ-04-125-02 + Osimertinib | 100 mg/kg + 2.5 mg/kg, daily | Oral Gavage | ~150 | ~50 (regression) | >100% (regression) |

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Lung Cancer Xenograft Model

This protocol describes the subcutaneous implantation of human NSCLC cells into immunodeficient mice.

Materials:

-

H1975 human NSCLC cell line (or other desired EGFR-mutant line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female athymic nude or SCID mice

-

27-gauge needles and 1 mL syringes

-

Digital calipers

Procedure:

-

Cell Culture: Culture H1975 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the exponential growth phase and have a viability of >95%.

-

Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Cell Preparation for Injection: Discard the supernatant and wash the cell pellet with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-